

physical and chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

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Compound of Interest

Compound Name: 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

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An In-Depth Technical Guide to 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both a hydroxyl and a ketone functional group on a partially saturated naphthalene scaffold, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one**, along with available experimental protocols and potential, though currently limited, insights into its biological relevance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** is presented below. It is important to note that while some data is available from experimental sources, other values are estimations and should be treated as such.

Property	Value	Source
IUPAC Name	4-hydroxy-3,4-dihydronaphthalen-1(2H)-one	[1][2][3]
CAS Number	21032-12-2	[1][2]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[1]
Physical Form	Pale-red to Red to Purple to Brown Solid or Liquid	[3]
Boiling Point	228.88°C (rough estimate)	[4]
Density	1.0281 g/cm ³ (rough estimate)	[4]
Melting Point	Not explicitly reported for the racemate. The related 6-hydroxy isomer melts at 154-157 °C.	
Solubility	Soluble in organic solvents. A related compound, 3,4-dihydronaphthalen-1-one, is soluble in DMSO, PEG300, Tween-80, and corn oil.	[5]
pKa	13.79 ± 0.20 (Predicted)	[4]
Storage	Sealed in a dry place at room temperature.	[3][4]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one**. Below are the available nuclear magnetic resonance (NMR) data for the (S)-(+)-enantiomer.

¹H NMR (300 MHz, CDCl₃)[7]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.73–7.64	m	3H (Aromatic)	
7.49–7.44	m	1H (Aromatic)	
5.42	dd	6.8, 2.9	1H (CH-OH)
3.10	dd + br s	18.9, 6.0	2H (CH ₂ and OH)
2.61	dd	18.9, 3.0	1H (CH ₂)

¹³C NMR (75 MHz, CDCl₃)[7]

Chemical Shift (δ) ppm	Assignment
203.5	C=O
155.3	Aromatic C
136.5	Aromatic C
135.4	Aromatic C
129.6	Aromatic CH
126.0	Aromatic CH
123.3	Aromatic CH
68.6	CH-OH
47.3	CH ₂

Note: The provided NMR data is for the (S)-(+)-enantiomer. The spectra for the racemic mixture would be identical. A detailed assignment of each aromatic proton and carbon would require further 2D NMR experiments.

Experimental Protocols

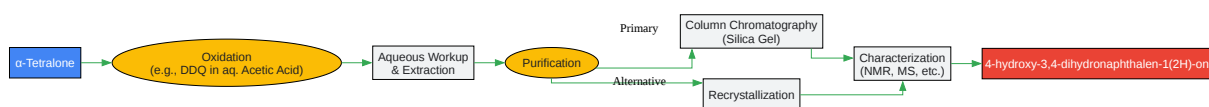
While a specific, detailed synthesis protocol for **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** is not readily available in the searched literature, general methods for the synthesis of related

dihydronaphthalenone derivatives can be adapted.

General Synthesis Approach: Oxidation of Tetralone

One common approach involves the regioselective oxidation of α -tetralone (3,4-dihydronaphthalen-1(2H)-one) at the benzylic position.^{[6][7]}

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one**.

Methodology:

- **Oxidation:** α -Tetralone is dissolved in a suitable solvent system, such as aqueous acetic acid. An oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the reaction mixture is heated to reflux.^{[6][7]} The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is cooled and poured into water. The product is then extracted with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.^[8] The choice of eluent would need to be optimized, but a mixture of hexane and ethyl acetate is a common starting point for compounds of similar polarity. Alternatively, recrystallization from a suitable solvent system could be employed.^{[9][10][11]}

Chemical Reactivity and Stability

The chemical reactivity of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** is dictated by its ketone and secondary alcohol functional groups.

- Oxidation: The secondary alcohol can be oxidized to the corresponding dione, 1,4-naphthalenedione.
- Reduction: The ketone can be reduced to a secondary alcohol, yielding a diol.
- Esterification/Etherification: The hydroxyl group can undergo esterification or etherification reactions.
- Reactions at the α -carbon: The ketone's α -protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.

Information regarding the stability of this specific compound under acidic, basic, or oxidative conditions is not readily available and would require experimental investigation.

Biological Activity and Signaling Pathways

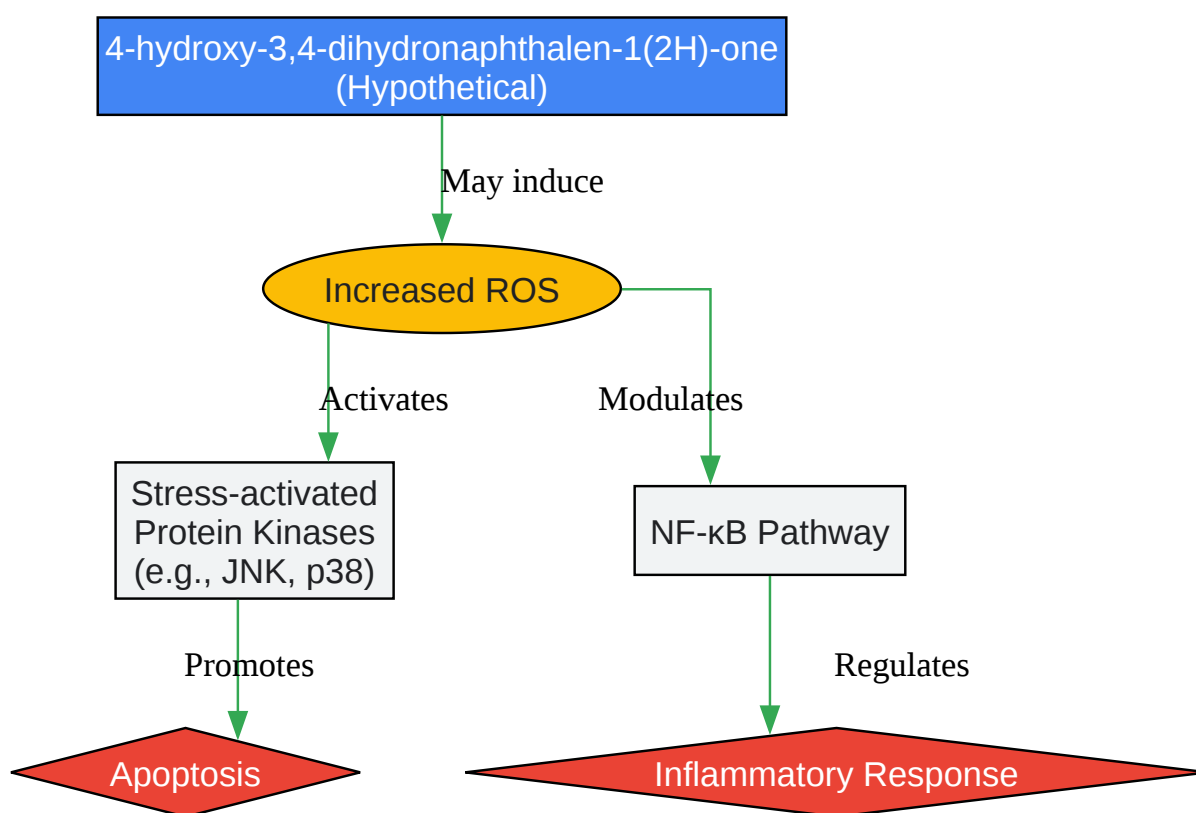
Currently, there is a significant lack of published data on the specific biological activities of **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** and its involvement in any cellular signaling pathways.

However, structurally related compounds, such as other tetralone derivatives and naphthoquinones, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anti-prostate cancer properties.^{[6][7][12]} For instance, some dihydronaphthalenone derivatives have shown good antibacterial activity against various Gram-positive and Gram-negative strains.^[7]

Given the structural similarity to compounds known to interact with biological systems, it is plausible that **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** could be a substrate for various enzymes or interact with cellular signaling cascades. For example, compounds with similar structural motifs have been investigated as potential modulators of pathways involved in inflammation and cancer.

Hypothetical Signaling Pathway Interaction

Based on the activities of structurally related compounds, one could hypothesize that **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** might influence signaling pathways related to cellular stress and apoptosis. For instance, some quinone-like structures are known to generate reactive oxygen species (ROS), which can trigger a cascade of events.



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Caption: A hypothetical signaling pathway that could be influenced by **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one**.

Disclaimer: The signaling pathway diagram is purely hypothetical and is intended to illustrate potential areas of investigation based on the activities of structurally related compounds. No direct experimental evidence currently links **4-hydroxy-3,4-dihydronaphthalen-1(2H)-one** to these pathways.

Conclusion

4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with established foundational chemical data. While detailed experimental protocols and a comprehensive understanding of its reactivity and stability are still emerging, its structural features suggest it is a promising candidate for further investigation in synthetic and medicinal chemistry. The significant gap in knowledge regarding its biological activity and interaction with cellular signaling pathways represents a key area for future research, which could unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

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